molecular formula C9H10BrNS B1223321 2-(4-Bromophenyl)thiazolidine CAS No. 67086-81-1

2-(4-Bromophenyl)thiazolidine

Cat. No. B1223321
CAS RN: 67086-81-1
M. Wt: 244.15 g/mol
InChI Key: YHMUSIBVYIZADU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazolidine is an organobromine compound . It has a molecular formula of C9H10BrNS and a molecular weight of 244.15 g/mol .


Synthesis Analysis

Thiazolidine motifs, including 2-(4-Bromophenyl)thiazolidine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)thiazolidine includes a sulfur atom at the first position and a nitrogen atom at the third position . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)thiazolidine has a molecular weight of 244.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 242.97173 g/mol .

Scientific Research Applications

Antimicrobial Agent

“2-(4-Bromophenyl)thiazolidine” derivatives have been studied for their potential as antimicrobial agents. These compounds have shown moderate to promising activity against selected species of microbial strains, with minimum inhibitory concentrations (MIC) ranging from 7.3 µM to 26.3 µM . This suggests their potential use in developing new antibiotics to combat multidrug-resistant strains.

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been assessed using the DPPH free radical scavenging activity method. One of the analogues demonstrated significant activity with an IC50 value of 14.85 µg/mL . This indicates that “2-(4-Bromophenyl)thiazolidine” could be used in research focused on oxidative stress-related diseases.

Anticancer Properties

Thiazolidine compounds have been evaluated for their anticancer potential against various cancer cell lines. Although the results indicated that the screened derivatives possess mild anticancer potential, this opens up avenues for further research into their use as cancer therapeutic agents .

Drug-likeness and ADME Profiles

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have revealed that thiazolidine derivatives are drug-like. This means they have properties that are favorable for development into a drug, including good absorption and metabolic stability .

Biological Scaffold for Therapeutic Agents

The thiazolidinone scaffold, to which “2-(4-Bromophenyl)thiazolidine” belongs, is considered a versatile anchor for the development of new therapeutic agents. It has been associated with a wide range of biological activities, making it a valuable moiety in medicinal chemistry .

Anti-inflammatory and Analgesic Applications

Thiazolidinones have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that “2-(4-Bromophenyl)thiazolidine” could be explored for its efficacy in treating inflammatory conditions and as a pain reliever .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .

Result of Action

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.

properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMUSIBVYIZADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902630
Record name 2-(4-Bromophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Bromophenyl)thiazolidine

CAS RN

67086-81-1
Record name Thiazolidine, 2-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in EtOH (15 ml) was added a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) dropwise with stirring. The solution was then stirred at RT for 18 h before the bulk of the EtOH was removed by rotary evaporator. The residue was diluted with water (15 ml) and extracted with ether (3×20 ml) to remove excess aldehyde. The acidic aqueous layer was then basified with the slow addition of solid sodium carbonate (0.3 g) to give a heavy white precipitate, which was filtered and washed carefully with water (3×10 ml). The solid was dried in a vacuum desiccator to give 2-(4-bromophenyl)-1,3-thiazolane (4) as a white crystalline solid (0.73 g, 68%), mp 107° (lit. mp, 105-107°). 1H nmr (d6-dmso, 300 MHz) 2.4, br s, NH; 3.05-3.2, m, H4,4,5; 3.5-3.6, m, H5; 5.55, s, H2; 7.38, d (8.4 Hz), ArH; 7.47, d (8.4), ArH. ESI (+ve) MS m/z 287/285 (M+MeCN+H, 30%), 246/244 (M+H, 100).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)thiazolidine

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